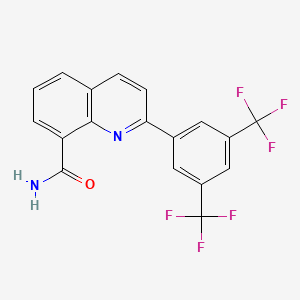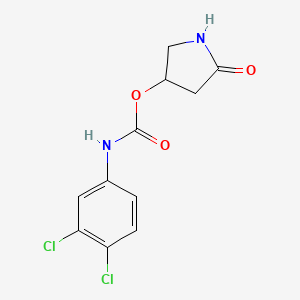![molecular formula C15H14O B12886148 1-Propyldibenzo[b,d]furan CAS No. 65319-50-8](/img/structure/B12886148.png)
1-Propyldibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyldibenzo[b,d]furan is an organic compound belonging to the class of dibenzofurans Dibenzofurans are heterocyclic aromatic compounds characterized by a furan ring fused to two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propyldibenzo[b,d]furan can be synthesized through several methods. One common approach involves the cyclization of diaryl ethers. This process typically requires the use of metal catalysts, such as palladium or copper, to facilitate the formation of the dibenzofuran core . Another method involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes photocyclization and subsequent aromatization .
Industrial Production Methods: Industrial production of this compound often relies on the O-arylation of substituted phenols followed by cyclization. This method is favored due to its efficiency and scalability. The use of metal complex catalysis is common in industrial settings to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Propyldibenzo[b,d]furan has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Propyldibenzo[b,d]furan and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In medicinal chemistry, its anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
Dibenzofuran: The parent compound of 1-Propyldibenzo[b,d]furan, characterized by a similar structure but without the propyl group.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Dibenzodioxin: Similar in structure but contains an additional oxygen atom in the ring system.
Uniqueness: this compound stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can enhance its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications .
Propiedades
Número CAS |
65319-50-8 |
|---|---|
Fórmula molecular |
C15H14O |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1-propyldibenzofuran |
InChI |
InChI=1S/C15H14O/c1-2-6-11-7-5-10-14-15(11)12-8-3-4-9-13(12)16-14/h3-5,7-10H,2,6H2,1H3 |
Clave InChI |
BUKJVDSGLXRAGM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C2C3=CC=CC=C3OC2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


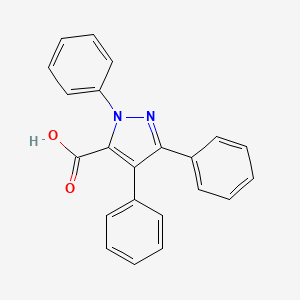

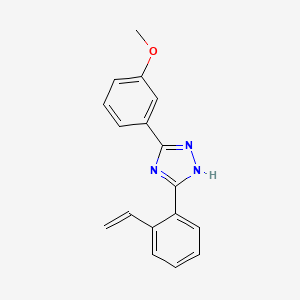

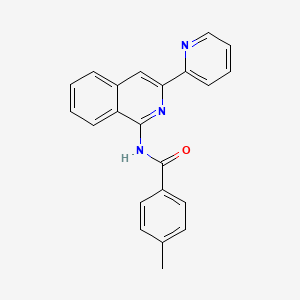
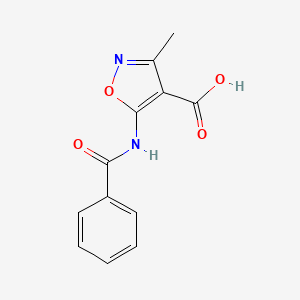
![2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)](/img/structure/B12886090.png)
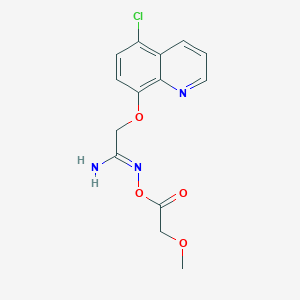
![1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)-](/img/structure/B12886102.png)
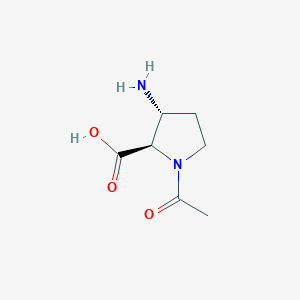
![3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol](/img/structure/B12886127.png)
